![molecular formula C16H15N5O2S B2401969 5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2097904-12-4](/img/structure/B2401969.png)
5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound features a complex structure incorporating a pyrrolidine ring, a benzothiadiazole moiety, and a pyrimidine derivative, making it a versatile candidate for various applications.
Preparation Methods
The synthesis of 5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole involves multiple steps, typically starting with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine and benzothiadiazole groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Studied for its therapeutic potential in treating certain diseases.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring and benzothiadiazole moiety play crucial roles in binding to target proteins, influencing their activity and leading to the desired biological effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
When compared to similar compounds, 5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiaz
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-10-17-6-4-15(18-10)23-12-5-7-21(9-12)16(22)11-2-3-13-14(8-11)20-24-19-13/h2-4,6,8,12H,5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOYKTCPXDLRCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
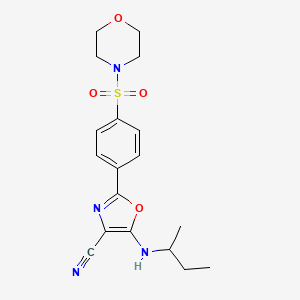
![N5-(3-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2401890.png)
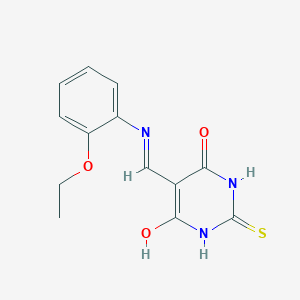
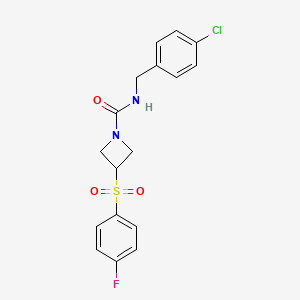
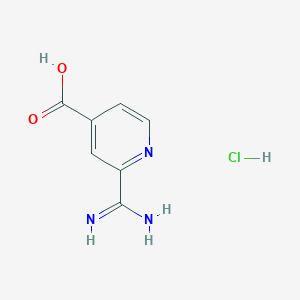
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate](/img/structure/B2401896.png)
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2401897.png)
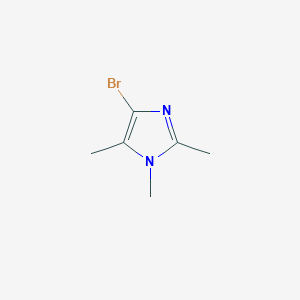
![2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2401900.png)
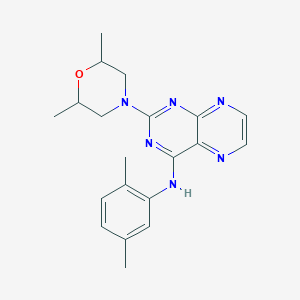
![N-(3,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2401903.png)
![Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2401904.png)


